Cas no 58751-62-5 (4-(2-nitrophenyl)butan-2-one)
4-(2-nitrophenyl)butan-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-Butanone, 4-(2-nitrophenyl)-
- 4-(2-nitrophenyl)butan-2-one
- D83967
- SCHEMBL10752489
- EN300-86166
- CS-0154053
- AS-59370
- DTXSID70599673
- 58751-62-5
- AKOS009391358
- MFCD11655150
-
- MDL: MFCD11655150
- Inchi: 1S/C10H11NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,6-7H2,1H3
- InChI Key: ZVNWPIWCTWRCHX-UHFFFAOYSA-N
- SMILES: O=C(C)CCC1C=CC=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 193.07393
- Monoisotopic Mass: 193.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- PSA: 60.21
4-(2-nitrophenyl)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA238-250mg |
4-(2-nitrophenyl)butan-2-one |
58751-62-5 | 97% | 250mg |
1891CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA238-100mg |
4-(2-nitrophenyl)butan-2-one |
58751-62-5 | 97% | 100mg |
829CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA238-1g |
4-(2-nitrophenyl)butan-2-one |
58751-62-5 | 97% | 1g |
¥2674.0 | 2022-09-28 | |
| Alichem | A019113800-5g |
4-(2-Nitrophenyl)butan-2-one |
58751-62-5 | 97% | 5g |
$1302.48 | 2023-09-01 | |
| Alichem | A019113800-10g |
4-(2-Nitrophenyl)butan-2-one |
58751-62-5 | 97% | 10g |
$1591.92 | 2023-09-01 | |
| Alichem | A019113800-25g |
4-(2-Nitrophenyl)butan-2-one |
58751-62-5 | 97% | 25g |
$2653.20 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X34205-1g |
4-(2-Nitrophenyl)butan-2-one |
58751-62-5 | 97% | 1g |
¥1565.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X34205-100mg |
4-(2-Nitrophenyl)butan-2-one |
58751-62-5 | 97% | 100mg |
¥228.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X34205-250mg |
4-(2-Nitrophenyl)butan-2-one |
58751-62-5 | 97% | 250mg |
¥521.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X34205-5g |
4-(2-Nitrophenyl)butan-2-one |
58751-62-5 | 97% | 5g |
¥6258.0 | 2024-07-18 |
4-(2-nitrophenyl)butan-2-one Suppliers
4-(2-nitrophenyl)butan-2-one Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 4-(2-nitrophenyl)butan-2-one
Professional Introduction to 4-(2-nitrophenyl)butan-2-one (CAS No. 58751-62-5)
4-(2-nitrophenyl)butan-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 58751-62-5, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a nitro-substituted aromatic ring and a ketone functional group, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its structural framework, combining the electron-withdrawing effect of the nitro group with the reactivity of the ketone, opens up diverse possibilities for further chemical modifications and biological applications.
The nitrophenyl moiety in 4-(2-nitrophenyl)butan-2-one plays a crucial role in determining its reactivity and potential biological activity. The nitro group, known for its strong electron-withdrawing properties, can influence the electronic distribution of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. This characteristic is particularly useful in the synthesis of more complex molecules, where controlled functionalization is essential. Additionally, the presence of the nitro group can enhance the compound's solubility in polar solvents, facilitating its use in various reaction conditions.
The butan-2-one backbone of 4-(2-nitrophenyl)butan-2-one contributes to its versatility as a synthetic intermediate. The ketone group can undergo a wide range of transformations, including reduction to secondary alcohols, oxidation to carboxylic acids, or condensation reactions to form enones or other heterocyclic compounds. These reactions are fundamental in organic synthesis and are often employed to construct more intricate molecular architectures. The butan-2-one moiety also provides a flexible scaffold that can be modified at multiple positions, allowing for the creation of libraries of derivatives with tailored properties.
In recent years, 4-(2-nitrophenyl)butan-2-one has been explored for its potential applications in pharmaceutical research. The combination of the nitrophenyl and butan-2-one groups creates a molecule with both lipophilic and hydrophilic regions, which can be advantageous for drug design. Such structural features are often sought after in the development of bioactive compounds that require optimal solubility and bioavailability. Furthermore, the nitro group can serve as a handle for further functionalization through reduction to an amine or diazotization followed by coupling reactions, providing multiple pathways for drug discovery.
One of the most promising areas of research involving 4-(2-nitrophenyl)butan-2-one is its use as a precursor in the synthesis of biologically active molecules. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The nitro group's ability to participate in redox reactions makes it particularly interesting for studying enzyme mechanisms and developing redox-sensitive drugs. Additionally, the structural motif present in 4-(2-nitrophenyl)butan-2-one has been incorporated into more complex scaffolds designed to interact with specific biological targets.
The synthesis of 4-(2-nitrophenyl)butan-2-one typically involves multi-step organic transformations starting from readily available precursors. A common approach includes the nitration of 2-bromobutanone followed by condensation with an appropriate amine or aldehyde. These reactions require careful control of reaction conditions to ensure high yields and purity. Advances in catalytic methods have also enabled more efficient synthetic routes, reducing waste and improving scalability. Such developments are crucial for industrial applications where cost-effectiveness and environmental considerations are paramount.
The chemical reactivity of 4-(2-nitrophenyl)butan-2-one makes it a valuable tool in medicinal chemistry. Its ability to undergo diverse transformations allows researchers to explore a wide range of structural modifications rapidly. This flexibility is particularly important in high-throughput screening programs where large libraries of compounds are synthesized and tested for biological activity. The compound's unique properties have also been leveraged in materials science, where it serves as a building block for polymers and functional materials with specialized characteristics.
In conclusion,4-(2-nitrophenyl)butan-2-one (CAS No. 58751-62-5) is a versatile organic compound with significant potential in pharmaceutical and materials research. Its structural features enable diverse chemical modifications, making it an indispensable intermediate in synthetic chemistry. The ongoing exploration of its biological activities and synthetic applications underscores its importance as a research tool. As new methodologies emerge,4-(2-nitrophenyl)butan-2-one will undoubtedly continue to play a pivotal role in advancing our understanding of molecular interactions and developing innovative solutions across multiple scientific disciplines.
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